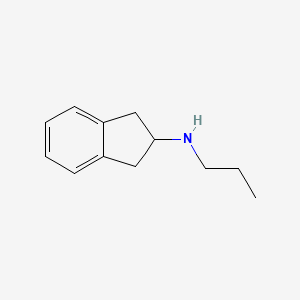

N-propyl-2,3-dihydro-1H-inden-2-amine

Overview

Description

“N-propyl-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the IUPAC name N-(2,3-dihydro-1H-inden-2-yl)-N-propylamine . It has a molecular weight of 175.27 . The compound is in liquid form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 . This indicates that the compound has a structure consisting of a propyl group (C3H7), an amine group (NH2), and a 2,3-dihydro-1H-inden-2-yl group.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 175.27 . The compound’s InChI code is 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 .Scientific Research Applications

Synthesis and Evaluation as Dopamine Receptors Ligands

N-Propyl-2,3-dihydro-1H-inden-2-amine and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. These compounds, especially enantiomers such as (+)- and (-)-14b and (+)- and (-)-15b, displayed high affinity and selectivity for the D1 receptor. These findings indicate potential applications in exploring the central nervous system, particularly in the context of dopamine receptor interactions (Claudi et al., 1996).

Exploration of By-Products in Amphetamine Synthesis

A study focusing on forensic analysis identified 2,3-dihydro-1H-inden-2-amine derivatives as by-products in the synthesis of amphetamine from P2P, suggesting their role in differentiating synthetic routes. This research highlights the significance of these compounds in forensic science and illicit drug synthesis (Power et al., 2017).

Three-Component Reactions Involving Secondary Amines

In a study on the reaction of propargylic alcohols with 2-butynedioates and secondary amines, this compound derivatives were obtained. This research contributes to the development of functionalized dihydroazepines and pyrroles, highlighting the compound's role in complex organic synthesis (Yin et al., 2011).

Pharmacological Characterization as D2-like Dopamine Receptor Agonists

Research on the pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which include this compound derivatives, showed their potential as D2-like dopamine receptor agonists. This opens avenues for exploring their therapeutic applications in conditions related to dopamine receptor activity (Di Stefano et al., 2005).

Metabolic Fate in Drug Testing

A study examining the metabolic fate of this compound derivatives in drug testing contexts provided insights into their metabolism in human liver microsomes and rat urine. This is critical for understanding the pharmacokinetics and toxicology of these compounds in medical and forensic settings (Manier et al., 2019).

Efficient and Economical Synthesis

An efficient and economical synthesis method for related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed. This method highlights the importance of this compound in synthetic chemistry, particularly in the production of high-value chemicals (Prashad et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and ingestion, washing thoroughly after handling, and seeking medical attention if irritation persists .

properties

IUPAC Name |

N-propyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJSAKGCKMRLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

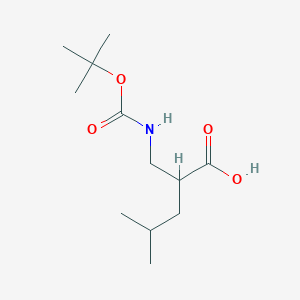

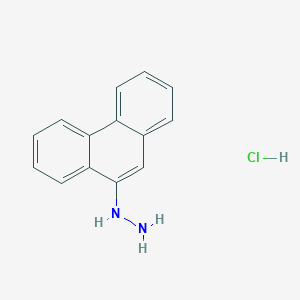

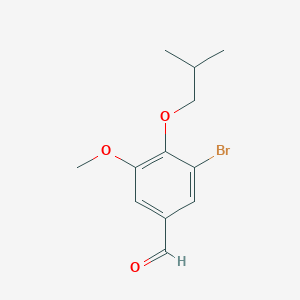

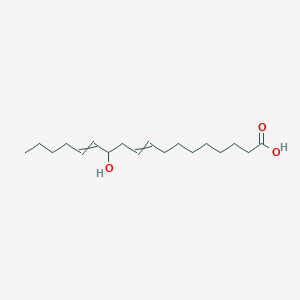

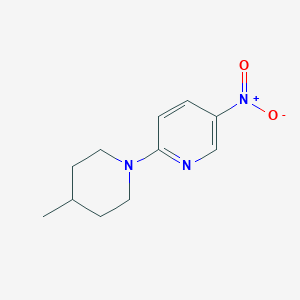

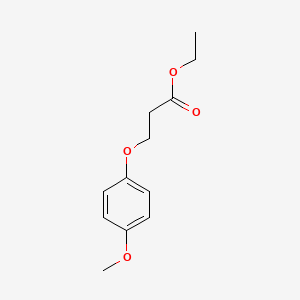

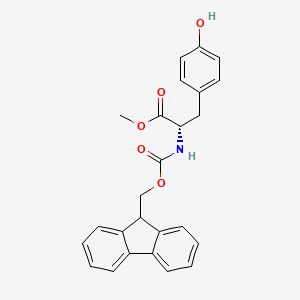

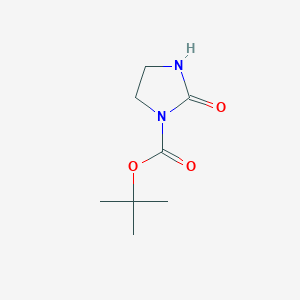

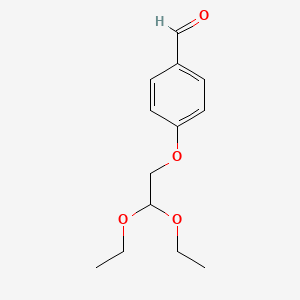

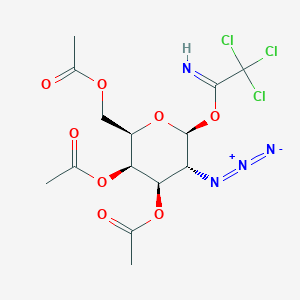

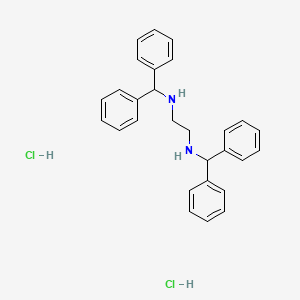

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)